Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with an ethyl ester group and a phenyl ring bearing a 2-oxopiperidin-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidinone moiety to other functional groups.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Nucleophilic substitution reactions at the phenyl ring or pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar pyrazole structure.
Rivaroxaban: Another FXa inhibitor with structural similarities to Ethyl 1-(3-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-carboxylate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a piperidinone moiety. This combination of structural features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19N3O3 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
ethyl 1-[3-(2-oxopiperidin-1-yl)phenyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C17H19N3O3/c1-2-23-17(22)13-11-18-20(12-13)15-7-5-6-14(10-15)19-9-4-3-8-16(19)21/h5-7,10-12H,2-4,8-9H2,1H3 |
InChI Key |
SYXBUZHZVKKLGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=CC=C2)N3CCCCC3=O |
Origin of Product |
United States |
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